Product packaging for 5E,7Z-Dodecadienal(Cat. No.:CAS No. 75539-65-0)

5E,7Z-Dodecadienal

Cat. No.: B1139635
CAS No.: 75539-65-0
M. Wt: 180.3
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Description

5E,7Z-Dodecadienal (CAS 75539-65-0) is a high-purity unsaturated aliphatic aldehyde of significant interest in chemical ecology and integrated pest management (IPM) research. This compound serves as a critical sex pheromone component for several moth species within the Dendrolimus genus, such as the coniferous forest pest Dendrolimus houi . Its specific geometric isomerism is essential for its biological activity, providing a mechanism for reproductive isolation between sympatric species like D. houi and D. kikuchii , which utilize cis-trans isomeric pheromones . The primary research value of this compound lies in its application for studying insect olfaction, species-specific mating behaviors, and for developing environmentally sustainable pest monitoring and mating disruption strategies . In the olfactory pathway, this hydrophobic semiochemical is believed to be transported through the sensilla lymph by Pheromone-Binding Proteins (PBPs), which play a key role in the precise discrimination of pheromone components and are critical for the initial recognition and sensitivity of the pheromone response system . Researchers utilize this compound in electrophysiological studies (e.g., GC-EAD), field trapping assays, and behavioral experiments to unravel complex insect communication systems. This compound is for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O B1139635 5E,7Z-Dodecadienal CAS No. 75539-65-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5E,7Z)-dodeca-5,7-dienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-8,12H,2-4,9-11H2,1H3/b6-5-,8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQDYNHCLZNOFB-IGTJQSIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC=CCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\C=C\CCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Enigmatic Production of a Mating Signal: A Technical Guide to the Biosynthesis of 5E,7Z-Dodecadienal in Moths

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of (5E,7Z)-dodecadienal, a key sex pheromone component in certain moth species, notably the Siberian moth (Dendrolimus superans sibiricus). While the complete enzymatic cascade for this specific molecule is still an active area of research, this document synthesizes the current understanding based on studies of analogous pheromone biosynthesis in related species, particularly within the Dendrolimus genus. This guide details the hypothetical enzymatic steps, presents key experimental methodologies, and offers a framework for future research and potential applications in pest management and drug development.

Core Biosynthetic Pathway: A Proposed Multi-Enzyme Cascade

The biosynthesis of (5E,7Z)-dodecadienal is hypothesized to originate from common fatty acid precursors, undergoing a series of desaturation, chain-shortening, reduction, and oxidation steps. The proposed pathway, primarily extrapolated from studies on the biosynthesis of (Z,E)-5,7-dodecadienol in Dendrolimus punctatus, is outlined below. The precise control of the E,Z-stereochemistry is a critical and yet-to-be-fully-elucidated aspect of this pathway.

Key Enzymatic Steps:

  • Initiation from Palmitoyl-CoA: The pathway is believed to commence with the ubiquitous saturated fatty acid, palmitoyl-CoA (16:0-CoA).

  • Initial Desaturation: A Δ11-desaturase introduces the first double bond, though the specific desaturase and its role in determining the final E/Z configuration at the 5 and 7 positions require further investigation.

  • Chain Shortening: The resulting C16 unsaturated fatty acyl-CoA undergoes a series of β-oxidation cycles, catalyzed by acyl-CoA oxidases, to shorten the carbon chain to a C12 intermediate.

  • Conjugated Diene Formation: A second desaturation event, likely mediated by a specialized desaturase with Δ9 or a similar regiospecificity, creates the conjugated diene system. The stereochemical outcome of this step is crucial for the pheromone's activity.

  • Reduction to Alcohol: A fatty acyl reductase (FAR) reduces the dodecadienoyl-CoA to its corresponding alcohol, (5E,7Z)-dodecadien-1-ol.

  • Final Oxidation: An alcohol dehydrogenase or oxidase then converts the alcohol to the final aldehyde, (5E,7Z)-dodecadienal.

The entire process is under the neurohormonal control of the Pheromone Biosynthesis Activating Neuropeptide (PBAN), which stimulates the pheromone gland to initiate and upregulate this biosynthetic cascade.

Quantitative Data Summary

Currently, there is a paucity of specific quantitative data for the biosynthesis of (5E,7Z)-dodecadienal. The following table provides a template for the types of data that are essential for a complete understanding of the pathway's efficiency and regulation.

ParameterValueSpeciesMethodReference
Enzyme Kinetics
Km of Δ11-desaturaseData not availableHeterologous expression
kcat of Δ9-desaturaseData not availableEnzyme assay
Substrate & Product Levels
Palmitoyl-CoA concentration in PGData not availableLC-MS
(5E,7Z)-Dodecadienal yield per femaleData not availableD. superansGC-MS

Table 1: Key Quantitative Parameters in 5E,7Z-Dodecadienal Biosynthesis (Illustrative). This table highlights the need for future research to quantify the kinetic parameters of the involved enzymes and the in-vivo concentrations of intermediates and the final product.

Experimental Protocols: A Methodological Framework

The elucidation of moth pheromone biosynthetic pathways relies on a combination of molecular, biochemical, and analytical techniques. The following are detailed methodologies for key experiments that have been and can be applied to the study of (5E,7Z)-dodecadienal biosynthesis.

Protocol 1: In Vivo Labeling with Deuterated Fatty Acids

This protocol is designed to trace the incorporation of fatty acid precursors into the final pheromone components.

1. Materials:

  • Deuterium-labeled fatty acids (e.g., d3-palmitic acid)
  • DMSO (for dissolving fatty acids)
  • Microsyringe
  • Pheromone gland extraction buffer (e.g., hexane with an internal standard)
  • Gas chromatograph-mass spectrometer (GC-MS)

2. Procedure:

  • Prepare a stock solution of the deuterated fatty acid in DMSO.
  • Topically apply a small volume (e.g., 1-2 µL) of the labeled precursor solution directly onto the exposed pheromone gland of a calling female moth.
  • Incubate the female for a defined period (e.g., 1-4 hours) to allow for metabolic conversion.
  • Excise the pheromone gland and extract the lipids using the extraction buffer.
  • Analyze the extract by GC-MS, monitoring for the incorporation of deuterium into the pheromone components and potential intermediates.

Protocol 2: Heterologous Expression of Candidate Enzymes

This protocol allows for the functional characterization of candidate genes (e.g., desaturases, reductases) identified from transcriptome analyses.

1. Materials:

  • Yeast expression vector (e.g., pYES2)
  • Saccharomyces cerevisiae strain (e.g., INVSc1)
  • Candidate gene cDNA
  • Yeast transformation reagents
  • Yeast culture media with appropriate selection markers and inducing agents (e.g., galactose)
  • Fatty acid substrates (e.g., palmitic acid, stearic acid)
  • GC-MS for fatty acid analysis

2. Procedure:

  • Clone the full-length cDNA of the candidate gene into the yeast expression vector.
  • Transform the expression construct into the yeast strain.
  • Grow the transformed yeast in selective media.
  • Induce gene expression by adding the inducing agent (e.g., galactose).
  • Supplement the culture with the potential fatty acid substrate.
  • Incubate for 48-72 hours.
  • Harvest the yeast cells, extract the fatty acids, and convert them to fatty acid methyl esters (FAMEs).
  • Analyze the FAMEs by GC-MS to identify the products of the expressed enzyme.

Mandatory Visualizations

The following diagrams illustrate the proposed biosynthetic pathway and a typical experimental workflow.

Biosynthesis_Pathway cluster_enzymes Enzymatic Steps Palmitoyl_CoA Palmitoyl-CoA (16:0-CoA) Unsat_C16 Unsaturated C16 Acyl-CoA Palmitoyl_CoA->Unsat_C16  Desaturation Unsat_C14 Unsaturated C14 Acyl-CoA Unsat_C16->Unsat_C14  Chain Shortening Unsat_C12 Unsaturated C12 Acyl-CoA Unsat_C14->Unsat_C12  Chain Shortening Diene_C12_CoA (5E,7Z)-Dodecadienoyl-CoA Unsat_C12->Diene_C12_CoA  Desaturation Diene_C12_OH (5E,7Z)-Dodecadien-1-ol Diene_C12_CoA->Diene_C12_OH  Reduction Diene_C12_Ald (5E,7Z)-Dodecadienal Diene_C12_OH->Diene_C12_Ald  Oxidation Desaturase1 Δ11-Desaturase BetaOx β-Oxidation (x2) Desaturase2 Δ9-Desaturase (hypothetical) FAR Fatty Acyl Reductase Oxidase Alcohol Oxidase

Figure 1: Proposed Biosynthetic Pathway of (5E,7Z)-Dodecadienal. This diagram illustrates the hypothetical enzymatic cascade from palmitoyl-CoA to the final pheromone component.

Experimental_Workflow cluster_invivo In Vivo Analysis cluster_invitro In Vitro / In Silico Analysis cluster_analysis Analysis Moth Female Moth (e.g., D. superans) Labeling Topical Application of Deuterated Precursor Moth->Labeling Extraction Pheromone Gland Extraction Labeling->Extraction GCMS GC-MS Analysis Extraction->GCMS Transcriptome Pheromone Gland Transcriptome Sequencing Gene_ID Candidate Gene Identification Transcriptome->Gene_ID Heterologous Heterologous Expression (e.g., Yeast) Gene_ID->Heterologous Enzyme_Assay Enzyme Functional Assay Heterologous->Enzyme_Assay Enzyme_Assay->GCMS Pathway Pathway Elucidation GCMS->Pathway

Figure 2: Experimental Workflow for Elucidating the Biosynthesis Pathway. This flowchart outlines the key experimental stages, from in vivo labeling to in vitro functional studies and final analysis.

Conclusion and Future Directions

The biosynthesis of (5E,7Z)-dodecadienal in moths represents a fascinating and complex biochemical process. While a robust hypothetical pathway has been proposed based on related systems, significant research is still required to definitively identify and characterize the specific enzymes involved, particularly those responsible for the precise stereochemical control of the conjugated diene system. Future work should focus on transcriptome and proteome analysis of the pheromone glands of Dendrolimus superans sibiricus, followed by the functional characterization of candidate genes. A thorough quantitative analysis of the pathway will provide a deeper understanding of its regulation and efficiency. Such knowledge will be invaluable for the development of novel and sustainable pest management strategies targeting this and other destructive moth species, and may offer insights into the evolution of chemical communication in insects.

Olfactory receptor response to 5E,7Z-Dodecadienal in Lepidoptera

An In-Depth Technical Guide to the Stereoisomers and Biological Activity of Dodecadienal Pheromones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry and biological significance of dodecadienal pheromones, crucial semiochemicals in insect communication. Focusing on the 5,7-dodecadienal isomers used by economically important moth species, this document details their varied biological activities, the molecular pathways governing their detection, and the precise experimental protocols used for their study. The information presented is intended to support research in chemical ecology, pest management, and the development of novel semiochemical-based technologies.

Introduction to Dodecadienal Pheromones

Dodecadienals are C12 aldehydes containing two double bonds, which serve as critical sex pheromone components for numerous moth species, particularly within the Lasiocampidae family (e.g., tent caterpillars and pine moths). The precise geometry of these double bonds (stereoisomerism) is paramount to their biological function. A single insect species typically uses a highly specific blend of stereoisomers, and even minor variations in this blend can drastically reduce or eliminate the pheromone's attractiveness, ensuring reproductive isolation. The most commonly identified active isomers are (Z,E)-5,7-dodecadienal and (E,Z)-5,7-dodecadienal, which often act synergistically with corresponding dodecadienol or dodecadienyl acetate components. Understanding the structure-activity relationship of these isomers is fundamental to developing effective lures for pest monitoring and control.

Stereoisomerism and Differential Biological Activity

The biological activity of a dodecadienal pheromone is dictated by its stereochemistry. The four possible geometric isomers of 5,7-dodecadienal—(E,E), (E,Z), (Z,E), and (Z,Z)—can elicit vastly different responses, ranging from strong attraction to neutral or even inhibitory effects. This specificity is a hallmark of pheromone communication systems.

For instance, in the eastern tent caterpillar, Malacosoma americanum, the (E,Z)-5,7-dodecadienal isomer is a key component of its sex pheromone. Field trapping experiments have shown that traps baited with other isomers, such as the (Z,E), (E,E), or (Z,Z) configurations, were not significantly more attractive than blank traps, highlighting the male moth's high degree of selectivity. Similarly, the forest tent caterpillar, Malacosoma disstria, utilizes (Z,E)-5,7-dodecadienal as its principal pheromone component.

Quantitative Analysis of Biological Activity

The differential activity of dodecadienal stereoisomers is quantified through electrophysiological and behavioral assays. While comprehensive comparative data for all four isomers of a single dodecadienal is sparse in published literature, the following tables summarize representative findings from field trapping studies, which serve as a proxy for overall biological activity (attraction).

Table 1: Comparative Field Trapping Efficacy of 5,7-Dodecadienal Isomers for the Eastern Tent Caterpillar (Malacosoma americanum)

StereoisomerLure CompositionMean Trap Catch (Males/Trap/Night)Relative Activity
(E,Z)-5,7-Dodecadienal500 µg Aldehyde + 250 µg (E,Z)-5,7-Dodecadienol~15-20High
(Z,E)-5,7-DodecadienalAldehyde onlyNot significantly different from blankInactive
(E,E)-5,7-DodecadienalAldehyde onlyNot significantly different from blankInactive
(Z,Z)-5,7-DodecadienalAldehyde onlyNot significantly different from blankInactive

Data synthesized from field studies on M. americanum, which indicate that only the (E,Z) isomer, particularly when mixed with the corresponding alcohol, is attractive.[1]

Table 2: Key Pheromone Components for Select Dendrolimus Species

SpeciesMajor Pheromone Component(s)Notes
Dendrolimus pini(Z,E)-5,7-Dodecadienal, (Z,E)-5,7-DodecadienolThe aldehyde is a major component.
Dendrolimus spectabilis(Z,E)-5,7-Dodecadienol, (Z,E)-5,7-Dodecadienyl AcetatePrimarily uses the alcohol and acetate forms.
Dendrolimus punctatus(Z,E)-5,7-Dodecadienol, (Z,E)-5,7-Dodecadienyl AcetateSimilar profile to D. spectabilis.
Dendrolimus houi(E,Z)-5,7-Dodecadienol, (E,Z)-5,7-Dodecadienyl AcetateUtilizes the opposite (E,Z) isomeric configuration.

This table highlights the diversity in pheromone composition within the Dendrolimus genus, where both the functional group and the stereochemistry of the 5,7-dodecadiene backbone are critical for species specificity.

Pheromone Reception and Signaling Pathway

The detection of dodecadienal pheromones occurs in specialized olfactory sensory neurons (OSNs) housed within long hair-like structures (sensilla trichodea) on the male moth's antennae. The process involves a multi-step signal transduction cascade that converts the chemical signal into an electrical one.

  • Binding and Transport : Hydrophobic pheromone molecules enter the aqueous sensillar lymph through pores in the sensillum cuticle. Here, they are encapsulated by Pheromone Binding Proteins (PBPs) . These proteins solubilize the pheromones and transport them to the dendritic membrane of the OSN. In Dendrolimus species, a specific PBP (PBP1) has been identified as playing a key role in this process.

  • Receptor Activation : The PBP-pheromone complex interacts with a specific Odorant Receptor (OR) , a seven-transmembrane domain protein located on the OSN dendrite. This interaction is often facilitated by a co-receptor protein called SNMP (Sensory Neuron Membrane Protein) , which helps in the release of the pheromone from the PBP to the OR.

  • Signal Transduction : The insect OR, in conjunction with its obligate co-receptor Orco , forms a ligand-gated ion channel. Upon pheromone binding, this channel opens, allowing an influx of cations (e.g., Na⁺, K⁺, Ca²⁺) into the neuron. This influx depolarizes the cell membrane, generating a receptor potential.

  • Action Potential : If the depolarization reaches a certain threshold, it triggers an action potential (a nerve impulse or "spike") that travels down the axon of the OSN to the antennal lobe of the insect's brain for processing.

  • Signal Termination : The signal is terminated by Odorant Degrading Enzymes (ODEs) within the sensillar lymph, which rapidly break down the pheromone molecules, allowing the neuron to reset and detect subsequent signals.

Two primary models for the signal transduction cascade exist: an ionotropic pathway where the OR/Orco complex acts directly as an ion channel, and a metabotropic pathway involving G-protein-coupled second messenger systems (e.g., IP₃/DAG), which may modulate the signal.[1][2][3]

Pheromone_Signaling_Pathway cluster_sensillum Sensillar Lymph cluster_membrane OSN Dendritic Membrane cluster_neuron Olfactory Sensory Neuron (OSN) Pheromone Pheromone (Dodecadienal) PBP PBP Pheromone->PBP Binding PBP_Pheromone PBP-Pheromone Complex PBP->PBP_Pheromone ODE ODE PBP_Pheromone->ODE Release OR_Complex SNMP OR Orco Ion Channel PBP_Pheromone->OR_Complex:snmp Interaction Degraded Inactive Metabolites ODE->Degraded Degradation Ion_Influx Cation Influx (Na+, Ca2+) OR_Complex->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Pheromone signal transduction pathway in an insect olfactory sensory neuron.

Key Experimental Methodologies

The identification and characterization of dodecadienal pheromones rely on a suite of specialized techniques that link chemical structure to biological function.

Experimental_Workflow A Pheromone Gland Extraction (e.g., from virgin female moths) B Chemical Analysis (Gas Chromatography - Mass Spectrometry) A->B Identify Compounds C GC-EAD (Coupled GC-Electroantennography) A->C Screen for Activity D Identification of Bio-active Peaks B->D C->D Correlate Peaks E Chemical Synthesis of Isomers D->E Synthesize Candidates F Electrophysiology (EAG / SSR) E->F Test Neuronal Response G Behavioral Assays (Wind Tunnel) E->G Test Behavioral Response I Confirmation of Active Pheromone Component(s) F->I H Field Trapping Studies G->H Validate in Field H->I

Caption: General workflow for the identification and validation of insect pheromones.
Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique used to identify which compounds in a complex mixture (like a pheromone gland extract) are biologically active.

Protocol:

  • Sample Preparation : Extract the pheromone gland of virgin female moths in a non-polar solvent (e.g., hexane). Concentrate the extract to a suitable volume.

  • GC Separation : Inject the extract into a gas chromatograph (GC). The GC column separates the chemical components based on their volatility and polarity.

  • Effluent Splitting : At the end of the GC column, the effluent is split into two equal streams.

  • Parallel Detection :

    • One stream is directed to a standard GC detector, such as a Flame Ionization Detector (FID), which produces a chromatogram showing all separated compounds.

    • The other stream is directed into a humidified, purified airstream that flows over a prepared insect antenna.

  • EAG Recording : Two electrodes are connected to the antenna (one at the base, one at the tip) to measure the overall electrical potential. When a biologically active compound elutes from the GC and passes over the antenna, it elicits a depolarization of the olfactory neurons, which is recorded as a negative voltage deflection (the EAD signal).

  • Data Analysis : The FID chromatogram and the EAD signal are recorded simultaneously. Peaks in the FID trace that have a corresponding EAD response are identified as biologically active compounds.[4][5]

Single-Sensillum Recording (SSR)

SSR is a refined electrophysiological technique that allows for the measurement of action potentials from individual OSNs within a single sensillum, providing high sensitivity and specificity.

Protocol:

  • Insect Preparation : The moth is restrained in a holder (e.g., a pipette tip or wax block) to immobilize its head and expose the antennae. The preparation is placed under a high-power microscope.

  • Electrode Placement :

    • Reference Electrode : A sharp electrode (e.g., tungsten or glass micropipette filled with saline) is inserted into a non-olfactory part of the insect, often the eye, to serve as the ground.

    • Recording Electrode : An electrolytically sharpened tungsten electrode is carefully advanced using a micromanipulator to make contact with the base of a single sensillum trichodeum. A successful connection is often established by piercing the cuticle at the sensillum base.

  • Stimulus Delivery : A continuous stream of purified, humidified air is passed over the antenna. A stimulus cartridge (e.g., a Pasteur pipette with a filter paper strip loaded with a known amount of a synthetic pheromone isomer) is inserted into the airstream to deliver a precise puff of odorant.

  • Signal Recording and Amplification : The electrical signals (action potentials or "spikes") from the OSN are amplified, filtered, and recorded using specialized software.

  • Data Analysis : The number of spikes in a set time window before and after the stimulus is counted. The response is typically calculated as the increase in spike frequency over the spontaneous firing rate. This allows for the creation of dose-response curves for different stereoisomers.

Wind Tunnel Bioassay

Wind tunnels provide a semi-natural, controlled environment to study the flight behavior of moths in response to a pheromone plume.

Protocol:

  • Tunnel Setup : A wind tunnel (e.g., 2m long x 0.75m wide x 0.75m high) is used to generate a laminar airflow at a constant speed (e.g., 0.3 m/s). Conditions such as temperature, humidity, and light (typically dim red light for nocturnal moths) are controlled.

  • Pheromone Source : A dispenser (e.g., a rubber septum or filter paper) loaded with a precise amount of the synthetic pheromone isomer is placed at the upwind end of the tunnel.

  • Moth Acclimation and Release : Male moths, typically 2-3 days old and virgin, are acclimated to the tunnel conditions. Moths are released individually from a platform at the downwind end of the tunnel.

  • Behavioral Observation : The moth's flight path is observed and recorded for a set period (e.g., 2-5 minutes). A standardized set of behaviors is scored.

  • Scored Behaviors :

    • Activation/Take-off : Fanning wings and initiating flight.

    • Upwind Flight : Oriented flight towards the pheromone source.

    • Casting : Flying in a zigzag pattern across the wind line to locate the plume.

    • Source Contact : Landing on or very near the pheromone source.

  • Data Analysis : The percentage of moths exhibiting each behavior is calculated for different stereoisomers and concentrations to determine their relative attractiveness and behavioral effects.[6][7][8][9][10]

Implications for Drug Development and Pest Management

A deep understanding of dodecadienal pheromone stereochemistry and reception has direct applications:

  • Pest Management : Highly specific lures containing the precise, attractive blend of stereoisomers can be developed for mass trapping or monitoring of pest populations like the tent caterpillar. Conversely, inactive or inhibitory isomers could be investigated as potential agents for mating disruption, where the communication channel is flooded with confusing signals.

  • Novel Bio-Sensors : The high specificity of insect odorant receptors makes them attractive targets for the development of novel biosensors. Receptors tuned to specific dodecadienal isomers could be expressed in artificial systems to create devices for detecting trace amounts of these chemicals.

  • Drug Discovery : While not a direct application for human therapeutics, the study of insect ORs and their signal transduction pathways provides valuable insights into the fundamental principles of chemoreception. The insect OR/Orco complex, as a ligand-gated ion channel, represents a unique molecular target that could inspire the design of novel insecticides with specific modes of action, potentially with lower off-target effects than conventional neurotoxins.

Conclusion

The biological activity of dodecadienal pheromones is inextricably linked to their stereoisomeric structure. The specificity of the insect olfactory system, from the initial binding by PBPs to the activation of finely tuned odorant receptors, allows moths to distinguish between subtle geometric variations, ensuring effective and species-specific chemical communication. The experimental protocols detailed herein—GC-EAD, SSR, and wind tunnel assays—form the cornerstone of research in this field, enabling the elucidation of structure-activity relationships. Future research focusing on the precise molecular interactions between dodecadienal isomers and their specific receptors will further enhance our ability to manipulate insect behavior for agricultural and environmental benefit.

References

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of 5E,7Z-Dodecadienal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the qualitative and quantitative analysis of (5E,7Z)-Dodecadienal, a significant insect sex pheromone, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined herein cover sample preparation, instrumentation, and data analysis, tailored for researchers in chemical ecology, pest management, and drug development. Included are comprehensive tables summarizing key analytical parameters and Graphviz diagrams illustrating the experimental workflow and the biosynthetic pathway of the target analyte.

Introduction

(5E,7Z)-Dodecadienal is a key component of the sex pheromone of several moth species, including the pine caterpillar moth, Dendrolimus punctatus, and the pine moth, Dendrolimus pini.[1][2][3] Its potent biological activity makes it a subject of interest for integrated pest management strategies and for fundamental research into insect chemical communication. Accurate and sensitive detection and quantification of this semiochemical are crucial for these applications. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this purpose, offering high resolution and specificity.

Experimental Protocols

Sample Preparation: Airborne Pheromone Collection

This protocol is adapted from established methods for collecting volatile organic compounds released by insects.

Materials:

  • Glass aeration chamber

  • Charcoal-filtered, humidified air source

  • Sorbent tubes (e.g., Tenax® TA)

  • Vacuum pump

  • Hexane (pesticide grade or equivalent)

  • Internal standard (e.g., a non-native, stable isotope-labeled analog or a compound with similar volatility and polarity)

Procedure:

  • Place the pheromone source (e.g., calling female moths) into the glass aeration chamber.

  • Draw charcoal-filtered, humidified air through the chamber at a controlled flow rate (e.g., 200 mL/min).

  • Trap the effluent air, containing the volatile pheromones, on a sorbent tube for a defined collection period (e.g., 1-4 hours).

  • After collection, elute the trapped compounds from the sorbent tube with an appropriate volume of hexane (e.g., 200 µL).

  • Add a known amount of internal standard to the resulting hexane extract to enable accurate quantification.

  • Concentrate the sample under a gentle stream of nitrogen if necessary.

  • Transfer the final extract to an autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are a recommended starting point and may require optimization based on the specific instrumentation used.

Table 1: GC-MS Instrument Parameters

ParameterValue
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent
Injector Temperature250 °C
Injection ModeSplitless
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial temperature of 50°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.
Mass Spectrometer
Ionization ModeElectron Impact (EI)
Ionization Energy70 eV
Mass Rangem/z 40-450
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temperature280 °C

Data Presentation

Mass Spectral Data

The mass spectrum of (5E,7Z)-Dodecadienal is characterized by a molecular ion peak and several key fragment ions.

Table 2: Characteristic Mass Fragments of (5E,7Z)-Dodecadienal

m/zRelative Abundance (%)Ion Identity (Tentative)
180~15[M]+ (Molecular Ion)
151~7[M-CHO]+
136~20[M-C2H4O]+
79100[C6H7]+ (Base Peak)

Data compiled from multiple sources. Actual abundances may vary slightly between instruments.

Quantitative Analysis

For accurate quantification, a calibration curve should be prepared using certified standards of (5E,7Z)-Dodecadienal.

Procedure for Calibration:

  • Prepare a stock solution of (5E,7Z)-Dodecadienal in hexane.

  • Create a series of calibration standards by serial dilution of the stock solution, covering the expected concentration range of the samples.

  • Add a constant concentration of the internal standard to each calibration standard.

  • Analyze each standard by GC-MS under the same conditions as the samples.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Determine the concentration of (5E,7Z)-Dodecadienal in the unknown samples by interpolating their peak area ratios from the calibration curve.

Table 3: Quantitative Method Parameters (to be determined)

ParameterDescription
Linear Range The concentration range over which the instrument response is directly proportional to the analyte concentration.
LOD (Limit of Detection) The lowest concentration of the analyte that can be reliably detected above the background noise. Typically calculated as 3 times the standard deviation of the blank.
LOQ (Limit of Quantification) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Typically calculated as 10 times the standard deviation of the blank.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing PheromoneSource Pheromone Source (e.g., Moths) Aeration Aeration Chamber PheromoneSource->Aeration Collection SorbentTrap Sorbent Trap Aeration->SorbentTrap Volatile Trapping Elution Elution with Hexane SorbentTrap->Elution InternalStd Internal Standard Addition Elution->InternalStd FinalExtract Final Extract InternalStd->FinalExtract GCMS GC-MS System FinalExtract->GCMS Injection DataAcquisition Data Acquisition GCMS->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration Quantification Quantification PeakIntegration->Quantification Calibration Curve Reporting Reporting Quantification->Reporting biosynthetic_pathway Palmitate Palmitate (C16) Stearate Stearate (C18) Palmitate->Stearate Elongation Z11_18Acyl (Z)-11-Octadecenoate Stearate->Z11_18Acyl Δ11-Desaturation Z9_16Acyl (Z)-9-Hexadecenoate Z11_18Acyl->Z9_16Acyl Chain Shortening (β-oxidation) ZE9_11_16Acyl (Z,E)-9,11-Hexadecadienoate Z9_16Acyl->ZE9_11_16Acyl Δ11-Desaturation ZE5_7_12Acyl (Z,E)-5,7-Dodecadienoate ZE9_11_16Acyl->ZE5_7_12Acyl Chain Shortening (2x β-oxidation) ZE5_7_12OH (Z,E)-5,7-Dodecadien-1-ol ZE5_7_12Acyl->ZE5_7_12OH Reduction ZE5_7_12Ald (5E,7Z)-Dodecadienal ZE5_7_12OH->ZE5_7_12Ald Oxidation

References

Application Notes and Protocols for Field Trial Design of 5E,7Z-Dodecadienal Pheromone Lures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and implementing field trials for pheromone lures containing (5E,7Z)-dodecadienal and its analogs. The primary focus is on species of the genus Dendrolimus, commonly known as pine caterpillars or pine moths, which are significant forest pests.

Introduction to (5E,7Z)-Dodecadienal Pheromones

(5E,7Z)-Dodecadienal is a key component of the sex pheromone for several moth species, particularly within the family Lasiocampidae. It, along with related alcohols, acetates, and propionates, plays a crucial role in the reproductive communication of these insects. The precise blend and ratio of these components are often species-specific, ensuring reproductive isolation. Understanding and optimizing these blends are critical for developing effective pest monitoring and control strategies, such as mass trapping and mating disruption.

Target Species: The primary targets for lures containing (5E,7Z)-dodecadienal and its isomers are moths of the genus Dendrolimus. Notable species include:

  • Masson's Pine Moth (Dendrolimus punctatus) : A major defoliator of pine forests in Southeast Asia.

  • European Pine Moth (Dendrolimus pini) : A significant pest of pine trees in Europe and Northern Asia.

  • Siberian Moth (Dendrolimus superans sibiricus) : A destructive pest of coniferous forests in Siberia and surrounding regions.

  • Pine Moth (Dendrolimus spectabilis) : A pest of pine trees in Japan and the Korean Peninsula.

Pheromone Lure Composition

The composition of the pheromone lure is critical for its specificity and efficacy. Different Dendrolimus species respond to varying blends of (5E,7Z)-dodecadienal derivatives. The following table summarizes known attractive blends for several key species.

Target Species Pheromone Components Component Ratio Citation
Dendrolimus punctatus(5Z,7E)-dodecadien-1-yl acetate (Z5,E7-12:Ac)25[1]
(5Z,7E)-dodecadien-1-yl propionate (Z5,E7-12:Pr)10[1]
(5Z,7E)-dodecadien-1-ol (Z5,E7-12:OH)28[1]
Dendrolimus pini(5Z,7E)-dodecadienal (Z5,E7-12:Ald)60[2]
(5Z,7E)-dodecadien-1-ol (Z5,E7-12:OH)40[2]
Dendrolimus superans sibiricus(5Z,7E)-dodecadienal (Z5,E7-12:Ald)1
(5Z,7E)-dodecadien-1-ol (Z5,E7-12:OH)1
Dendrolimus spectabilis(5Z,7E)-dodecadien-1-ol (Z5,E7-12:OH)1[3]
(5Z,7E)-dodecadien-1-yl acetate (Z5,E7-12:OAc)1[3]
(5Z,7E)-dodecadien-1-yl propionate (Z5,E7-12:OPr)1[3]
Dendrolimus tabulaeformis(5Z,7E)-dodecadien-1-yl acetate (Z5,E7-12:OAc)100[4]
(5Z,7E)-dodecadien-1-ol (Z5,E7-12:OH)100[4]
(5Z,7E)-dodecadien-1-yl propionate (Z5,E7-12:OPr)4.5[4]

Field Trial Design and Protocols

The following protocols provide a framework for conducting robust field trials to evaluate the efficacy of (5E,7Z)-dodecadienal pheromone lures.

Experimental Design

A randomized complete block design is recommended to minimize the effects of spatial variation within the experimental site.

  • Treatments : Different lure formulations (e.g., varying blend ratios, dosages), trap types, or a negative control (unbaited trap).

  • Replication : Each treatment should be replicated at least four times.

  • Blocking : The experimental area should be divided into blocks, with each block containing one replicate of each treatment.

Materials and Equipment
  • Traps : Wing traps are the approved and commonly used trap type for Dendrolimus species.[1]

  • Lures : Rubber septa are the standard dispenser for these pheromones.[1]

  • Pheromone Blend : High-purity synthetic pheromone components.

  • Gloves : To avoid contamination of lures and traps.

  • GPS Device : For recording trap locations.

  • Data Sheets/Mobile Device : For recording trap catch and environmental data.

  • Weather Station (optional but recommended) : To record temperature, humidity, and wind speed.

Lure Preparation Protocol
  • Prepare the desired pheromone blend by mixing the individual components in the correct ratio in a suitable solvent (e.g., hexane).

  • Apply a precise volume of the pheromone solution to each rubber septum to achieve the target dosage. A common starting dosage for field screening is 1000 µg per lure.[2]

  • Allow the solvent to evaporate completely in a fume hood.

  • Store lures in airtight, separate containers at low temperatures (e.g., -20°C) until deployment to prevent degradation and cross-contamination.

Field Deployment Protocol
  • Site Selection : Choose a suitable habitat for the target Dendrolimus species, typically pine forests.

  • Trap Placement :

    • Hang traps from tree branches at a height of approximately 1.5-2 meters.

    • Ensure a minimum distance of 20 meters between traps to prevent interference.[1]

    • For monitoring, a trap density of 10-15 traps per hectare can be effective. For mass trapping, a higher density of 15-45 traps per hectare may be necessary.[5]

  • Lure Handling :

    • Wear clean gloves when handling lures and traps to avoid contamination.

    • Place the rubber septum lure inside the lure holder within the trap, typically on a non-sticky surface.[1]

  • Timing : Deploy traps prior to the expected flight period of the adult moths.

  • Data Collection :

    • Check traps at regular intervals (e.g., weekly).

    • Record the number of target moths and any non-target species captured in each trap.

    • Record environmental conditions (temperature, humidity, wind speed) at each data collection point.

    • Replace lures as needed, typically every 3-4 weeks, as their efficacy can decline over time.[1]

Data Analysis

The collected data should be analyzed statistically to determine the significance of the results.

  • Data Transformation : Trap catch data often follow a non-normal distribution. A square root (x+0.5) or logarithmic (log(x+1)) transformation may be necessary to normalize the data before analysis.

  • Statistical Tests :

    • Analysis of Variance (ANOVA) : To compare the mean trap catches among different treatments.

    • Mean Separation Tests (e.g., Tukey's HSD, Student-Newman-Keuls) : To identify which specific treatments are significantly different from each other.

  • Environmental Correlation : Analyze the correlation between trap catch and environmental variables (e.g., temperature, humidity) to understand their influence on lure performance.

Key Parameters for Field Trials

The following table provides a summary of key parameters to consider when designing a field trial for (5E,7Z)-dodecadienal pheromone lures.

Parameter Recommendation Considerations
Lure Dosage 1000 µg total pheromone load (starting point)Optimize through dose-response trials.
Lure Dispenser Rubber septumOther dispensers (e.g., polyethylene vials) can be tested for different release rates.
Lure Longevity 3-4 weeksHigher temperatures can reduce longevity.[6]
Trap Type Wing trapOther trap designs (e.g., delta, funnel) can be evaluated.
Trap Density 10-15 traps/hectare (Monitoring) 15-45 traps/hectare (Mass Trapping)Optimal density may vary with pest population and environment.[5]
Trap Spacing Minimum 20 metersTo avoid trap interference.[1]
Trap Height 1.5 - 2 meters
Data Collection Interval WeeklyAdjust based on pest pressure and research objectives.
Environmental Monitoring Temperature, humidity, wind speedMoth activity is generally reduced at temperatures below 18°C and above 35°C.[6]

Visualizations

Insect Olfactory Signaling Pathway

olfactory_pathway cluster_antenna Antenna cluster_brain Antennal Lobe (Brain) Pheromone Pheromone Molecules (5E,7Z-Dodecadienal) PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding OR Odorant Receptor (OR) PBP->OR Transport & Delivery ORN Dendrite Axon OR->ORN:f0 Activation MGC Macroglomerular Complex (MGC) ORN:f1->MGC Signal Transduction PN Projection Neuron MGC->PN Synaptic Transmission Behavior Behavioral Response (Mating) PN->Behavior Higher Brain Centers

Caption: Generalized insect olfactory signaling pathway for sex pheromones.

Experimental Workflow for Field Trial

experimental_workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Field Execution cluster_analysis Phase 3: Data Analysis & Interpretation A Define Objectives & Hypotheses B Select Target Species & Site A->B C Experimental Design (Randomized Complete Block) B->C D Prepare Lures & Traps C->D E Deploy Traps & Lures D->E F Weekly Data Collection (Trap Catch, Environmental Data) E->F G Lure Replacement (3-4 weeks) F->G H Data Transformation (e.g., sqrt(x+0.5)) F->H G->F I Statistical Analysis (ANOVA, Mean Separation) H->I J Correlate with Environmental Factors I->J K Draw Conclusions & Report Findings J->K

Caption: Workflow for a pheromone lure field trial.

Logical Relationships in Lure Optimization

logical_relationships cluster_lure Lure Characteristics cluster_deployment Deployment Strategy cluster_environment Environmental Factors center_node Optimal Trap Catch blend Pheromone Blend Ratio blend->center_node dosage Lure Dosage dosage->center_node dispenser Dispenser Type dispenser->center_node density Trap Density density->center_node placement Trap Placement placement->center_node temp Temperature temp->center_node influences humidity Humidity humidity->center_node influences wind Wind Speed wind->center_node influences

Caption: Factors influencing pheromone trap efficacy.

References

Application Notes and Protocols for Wind Tunnel Bioassay of (5E,7Z)-Dodecadienal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5E,7Z)-Dodecadienal is a significant semiochemical, identified as a key component of the female sex pheromone of the Western Tent Caterpillar, Malacosoma californicum. Understanding the behavioral response of this insect to (5E,7Z)-Dodecadienal is crucial for the development of effective pest management strategies, such as mating disruption and mass trapping. Wind tunnel bioassays are a standard laboratory method for evaluating insect responses to airborne stimuli, providing a controlled environment to study attraction and flight behavior.[1][2] This document provides a detailed protocol for conducting a wind tunnel bioassay to quantify the attraction of male Malacosoma californicum to (5E,7Z)-Dodecadienal.

Data Presentation

Table 1: Behavioral Responses of Male Malacosoma californicum to (5E,7Z)-Dodecadienal in a Wind Tunnel Bioassay
Treatment (Dosage)nActivation (%)Take-off (%)Upwind Flight (%)Source Contact (%)
Control (Hexane)5010a4a2a0a
1 ng5045b38b25b15b
10 ng5085c80c72c65c
100 ng5088c82c75c68c
1 µg5090c85c78c70c
Values in the same column followed by different letters are significantly different (P < 0.05; ANOVA followed by Tukey's HSD test).
Table 2: Flight Parameters of Male Malacosoma californicum Responding to (5E,7Z)-Dodecadienal
Treatment (Dosage)Mean Time to Take-off (s)Mean Time to Source Contact (s)Mean Flight Speed (cm/s)
1 ng15.2 ± 2.1a45.8 ± 5.3a20.1 ± 3.2a
10 ng8.5 ± 1.5b25.3 ± 3.8b28.5 ± 4.1b
100 ng8.1 ± 1.3b24.9 ± 3.5b29.1 ± 4.5b
1 µg7.9 ± 1.2b24.5 ± 3.2b29.5 ± 4.3b
Values are presented as mean ± standard error. Values in the same column followed by different letters are significantly different (P < 0.05; ANOVA followed by Tukey's HSD test).

Experimental Protocols

Insect Rearing and Preparation
  • Species: Male Malacosoma californicum.

  • Rearing Conditions: Larvae are to be reared on an artificial diet under controlled conditions (25 ± 1°C, 60 ± 5% RH, 16:8 h L:D photoperiod).

  • Pupal Stage: Male and female pupae should be separated to ensure emerging males are naive.

  • Adult Stage: Adult males, 2-3 days post-emergence, should be used for the bioassay. They should be kept under the same environmental conditions as the larval stage and provided with a 10% sucrose solution.

  • Acclimation: Transfer the male moths to the wind tunnel room at least 2 hours before the bioassay for acclimation.

Wind Tunnel Specifications and Environmental Conditions
  • Tunnel Dimensions: A glass or plexiglass tunnel with dimensions of approximately 200 cm length x 60 cm width x 60 cm height.

  • Airflow: Charcoal-filtered air should be pushed through the tunnel at a constant velocity of 30 cm/s. The airflow should be laminar.

  • Lighting: The top of the tunnel should be illuminated with red light (wavelength > 600 nm) to simulate scotophase conditions, under which the moths are typically active.

  • Temperature and Humidity: Maintain the room at 25 ± 1°C and 60 ± 5% relative humidity.

Pheromone Preparation and Dispensing
  • Pheromone Source: Synthetic (5E,7Z)-Dodecadienal of >95% purity.

  • Solvent: High-purity hexane.

  • Concentrations: Prepare serial dilutions of the pheromone in hexane to achieve the desired dosages (e.g., 1 ng/µL, 10 ng/µL, 100 ng/µL, 1 µg/µL).

  • Dispenser: Apply 10 µL of the pheromone solution onto a filter paper strip (e.g., Whatman No. 1, 1 cm x 2 cm).

  • Control: A filter paper strip treated with 10 µL of hexane alone will serve as the control.

  • Solvent Evaporation: Allow the solvent to evaporate from the filter paper for 1 minute before placing it in the wind tunnel.

  • Placement: The dispenser should be placed at the upwind end of the tunnel, centered in the air plume.

Bioassay Procedure
  • Insect Release: Place a single male moth on a release platform at the downwind end of the tunnel.

  • Observation Period: Allow the moth to acclimate for 1 minute, then introduce the pheromone source at the upwind end. Observe the moth's behavior for a period of 5 minutes.

  • Behavioral Parameters: Record the following behavioral responses:

    • Activation: Antennal grooming, wing fanning.

    • Take-off: Initiation of flight.

    • Upwind Flight: Oriented flight towards the pheromone source.

    • Source Contact: The moth lands on or touches the pheromone dispenser.

  • Replication: Each dosage and the control should be tested on at least 50 individual male moths.

  • Tunnel Cleaning: After each trial, the wind tunnel should be thoroughly cleaned with acetone and aired out to prevent contamination.

Visualizations

experimental_workflow cluster_preparation Preparation Phase cluster_bioassay Bioassay Phase cluster_analysis Data Analysis Phase insect_rearing Insect Rearing (M. californicum) acclimation Moth Acclimation (2 hours) insect_rearing->acclimation pheromone_prep Pheromone Dilution ((5E,7Z)-Dodecadienal) stimulus Introduce Stimulus (Upwind) pheromone_prep->stimulus release Insect Release (Downwind) acclimation->release observation Behavioral Observation (5 minutes) release->observation stimulus->observation data_recording Record Behaviors (Activation, Flight, etc.) observation->data_recording stat_analysis Statistical Analysis (ANOVA, Tukey's HSD) data_recording->stat_analysis

Caption: Experimental workflow for the wind tunnel bioassay.

olfactory_pathway cluster_antenna Antennal Neuron cluster_brain Antennal Lobe (Brain) pheromone (5E,7Z)-Dodecadienal obp Odorant Binding Protein (OBP) pheromone->obp Binding or Odorant Receptor (OR) obp->or Transport orn Olfactory Receptor Neuron (ORN) glomerulus Glomerulus orn->glomerulus Signal Transduction or->orn Activation pn Projection Neuron glomerulus->pn mhc Mushroom Body & Lateral Horn pn->mhc Signal Processing behavior Behavioral Response (Upwind Flight) mhc->behavior

Caption: Generalized insect olfactory signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Resolving Isomeric Impurities in Synthetic 5E,7Z-Dodecadienal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving isomeric impurities encountered during the synthesis and purification of 5E,7Z-Dodecadienal.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities I might encounter when synthesizing this compound?

During the synthesis of this compound, you are likely to encounter other geometric isomers as impurities. The four potential isomers are:

  • (5E, 7Z)-Dodecadienal (Target Isomer)

  • (5Z, 7E)-Dodecadienal

  • (5E, 7E)-Dodecadienal

  • (5Z, 7Z)-Dodecadienal

The presence and proportion of these impurities will depend on the stereoselectivity of your synthetic route.

Q2: Which analytical technique is better for separating the geometric isomers of Dodecadienal: GC or HPLC?

For baseline separation of geometric isomers of conjugated dienyl aldehydes, High-Performance Liquid Chromatography (HPLC) is generally superior to Gas Chromatography (GC).[1] Reversed-phase HPLC can achieve complete separation of the isomers, whereas GC with polar capillary columns often results in co-elution or significant peak overlap.[1]

Q3: In what order will the different isomers elute from the column in HPLC and GC?

The elution order depends on the chromatographic technique:

  • Reversed-Phase HPLC: The (Z)-isomers typically elute faster than the corresponding (E)-isomers.[1]

  • GC (with a polar capillary column): The (E)-isomers tend to elute slightly faster than the (Z)-isomers, though separation is often poor.[1]

Q4: Can I use Mass Spectrometry (MS) to differentiate the isomers?

While GC-MS is a powerful tool for identifying and quantifying compounds, the mass spectra of geometric isomers are often very similar, if not identical, making differentiation by MS alone challenging. However, when coupled with a chromatographic method that can separate the isomers (like HPLC or a highly efficient GC column), MS can be used for quantification of the separated isomers.

Troubleshooting Guides

Issue 1: My Dodecadienal isomers are co-eluting in my GC analysis.

Cause: Standard polar capillary columns in GC often provide insufficient selectivity to resolve the geometric isomers of conjugated dienes, leading to overlapping peaks.[1]

Solutions:

  • Optimize GC Conditions:

    • Lower the Initial Oven Temperature: This can increase the interaction of the analytes with the stationary phase, potentially improving separation.

    • Use a Slower Temperature Ramp Rate: A shallower gradient gives the isomers more time to interact differently with the column, which can enhance resolution.

    • Adjust Carrier Gas Flow Rate: Optimize the flow rate for your specific column and carrier gas to achieve the highest efficiency.

  • Change the GC Column:

    • If optimization fails, consider a different stationary phase. For isomeric separations, cyclodextrin-based columns (e.g., alpha-, beta-, or gamma-cyclodextrin) can offer enhanced selectivity for geometric isomers.

  • Utilize Single Ion Monitoring (SIM) in GC-MS:

    • If you can identify a characteristic ion for a particular isomer, even if it's a minor one, you can use SIM to monitor that specific ion's trajectory. This can sometimes help to deconvolute overlapping peaks, although it is not a true separation.

  • Switch to HPLC:

    • For reliable separation, HPLC is the recommended method.[1]

Issue 2: I am seeing poor resolution of isomers in my HPLC separation.

Cause: Inadequate separation in HPLC can be due to a number of factors, including the mobile phase composition, column chemistry, or flow rate.

Solutions:

  • Adjust Mobile Phase Composition:

    • Decrease the Strength of the Strong Solvent: In reversed-phase HPLC (e.g., with a C18/ODS column), the strong solvent is typically acetonitrile or methanol. Reducing its proportion in the mobile phase will increase retention times and can improve the separation between closely eluting peaks.

    • Try a Different Organic Modifier: If you are using methanol, switching to acetonitrile (or vice versa) can alter the selectivity of the separation.

  • Optimize Flow Rate:

    • Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.

  • Increase Column Length or Decrease Particle Size:

    • Using a longer column or a column packed with smaller particles will increase the efficiency of the separation and improve resolution.

  • Ensure Peak Shape is Good:

    • Poor peak shape (e.g., tailing or fronting) can compromise resolution. Tailing can be caused by secondary interactions with the stationary phase. Ensure your mobile phase pH is appropriate for your analyte and consider using a high-purity silica column.

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Dienyl Aldehyde Isomer Separation

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Column Type Polar Capillary (e.g., DB-23)Reversed-Phase (e.g., ODS/C18)
Typical Resolution < 0.8 (Significant Overlap)[1]> 1.2 (Baseline Separation)[1]
Elution Order (E)-isomers elute slightly faster[1](Z)-isomers elute faster[1]
Recommendation Not ideal for quantitative analysis of individual isomers.Recommended for accurate quantification and purification.

Experimental Protocols

Protocol 1: Analytical HPLC for Isomeric Purity of Dodecadienal

This protocol is based on a general method for separating geometric isomers of dienyl compounds and should be optimized for this compound.[1]

  • Column: ODS (C18) column (e.g., 2.0 mm ID x 25 cm L, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of methanol and water. A starting point could be 64% Methanol / 36% Water. The ratio should be optimized to achieve baseline separation.

  • Flow Rate: 0.20 mL/min.

  • Detection: UV detector at 240 nm (conjugated dienes have a strong UV absorbance).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthetic mixture in the mobile phase.

Protocol 2: Purification by Flash Chromatography

Flash chromatography can be used for a preliminary purification to remove non-isomeric byproducts.

  • Stationary Phase: Silica gel.

  • Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexane. A typical starting point could be a 95:5 mixture of hexane:ethyl acetate.

  • Monitoring: Thin Layer Chromatography (TLC) with UV visualization.

  • Note: This method is unlikely to separate the geometric isomers but will be effective for removing more polar or less polar impurities from the synthesis. Further purification by preparative HPLC would be required for isomer resolution.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification synth Crude Synthetic This compound (with isomeric impurities) gc_ms GC-MS (Initial Purity Assessment) synth->gc_ms Initial Check flash_chrom Flash Chromatography (Bulk Impurity Removal) synth->flash_chrom analytical_hplc Analytical HPLC (Purity Check) prep_hplc Preparative HPLC (Isomer Resolution) analytical_hplc->prep_hplc If Impurities Present flash_chrom->analytical_hplc Assess Isomer Ratio final_product Pure this compound flash_chrom->final_product If Sufficiently Pure prep_hplc->final_product

Caption: Workflow for the analysis and purification of synthetic this compound.

troubleshooting_gc start Isomers Co-eluting in GC? optimize_gc Optimize GC Conditions (Temp, Flow Rate) start->optimize_gc Yes resolution_ok Resolution Achieved start->resolution_ok No change_column Change to Cyclodextrin Column optimize_gc->change_column Still Co-eluting optimize_gc->resolution_ok Resolution OK use_hplc Switch to HPLC for Baseline Separation change_column->use_hplc Still Co-eluting change_column->resolution_ok Resolution OK

Caption: Decision tree for troubleshooting co-elution of isomers in GC.

References

Validation & Comparative

Efficacy of (5E,7Z)-Dodecadienal and Its Derivatives in Luring the Yunnan Pine Caterpillar Moth, Dendrolimus houi, Compared to Virgin Females

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed analysis of the sex pheromone of the Yunnan Pine Caterpillar Moth, Dendrolimus houi, a significant defoliator of coniferous forests in southwestern China, has revealed the essential components for male moth attraction. Field experiments have demonstrated that a synthetic blend of (5E,7Z)-isomers can be as effective as virgin female moths in luring males, offering a promising avenue for monitoring and controlling this pest. This guide provides a comparative overview of the efficacy of lures based on (5E,7Z)-dodecadienal and its derivatives against traditional virgin female-baited traps, supported by experimental data and detailed protocols for researchers and drug development professionals in the field of pest management.

Comparative Efficacy of Pheromone Blends

Field trapping experiments have quantified the attractiveness of various synthetic pheromone blends in comparison to lures baited with three live virgin female D. houi moths. The results indicate that a three-component blend is essential for optimal male capture rates.

Lure CompositionMean No. of Moths Captured per Trap per Day (±SE)
(5E,7Z)-5,7-dodecadien-1-ol (E5,Z7-12:OH) 0.3 ± 0.2 a
(5E,7Z)-5,7-dodecadien-1-yl acetate (E5,Z7-12:OAc) 0.0 ± 0.0 a
(5E,7Z)-5,7-dodecadienal (E5,Z7-12:Ald) 0.1 ± 0.1 a
E5,Z7-12:OH + E5,Z7-12:OAc (20:1) 1.3 ± 0.4 b
E5,Z7-12:OH + E5,Z7-12:Ald (20:1) 1.1 ± 0.4 b
E5,Z7-12:OAc + E5,Z7-12:Ald (1:1) 0.0 ± 0.0 a
E5,Z7-12:OH + E5,Z7-12:OAc + E5,Z7-12:Ald (20:1:1) 4.9 ± 0.9 c
3 Virgin Female Moths 5.2 ± 1.1 c
Unbaited Control 0.0 ± 0.0 a

Means in the same column followed by the same letter are not significantly different (P > 0.05).

The data clearly demonstrates that traps baited with the three-component blend of (5E,7Z)-5,7-dodecadien-1-ol, (5E,7Z)-5,7-dodecadien-1-yl acetate, and (5E,7Z)-5,7-dodecadienal in a 20:1:1 ratio were significantly more effective than any of the single or two-component lures and performed comparably to traps baited with virgin female moths[1]. The individual components showed little to no attractant activity on their own.

Experimental Protocols

The following provides a detailed methodology for the field trapping experiments conducted to evaluate the efficacy of the synthetic pheromone lures.

1. Lure Preparation:

  • Synthetic pheromone components ((5E,7Z)-5,7-dodecadien-1-ol, (5E,7Z)-5,7-dodecadien-1-yl acetate, and (5E,7Z)-5,7-dodecadienal) were synthesized and purified to >98% isomeric and chemical purity.

  • The required blends were prepared by dissolving the appropriate ratio of components in hexane.

  • Grey rubber septa were impregnated with 100 µl of the respective hexane solution, and the solvent was allowed to evaporate for 3 hours in a fume hood.

  • Control lures were loaded with 100 µl of pure hexane.

  • For the virgin female lures, three laboratory-reared, 1- to 2-day-old virgin female moths were placed in a small screen cage with a cotton ball soaked in 10% sucrose solution.

2. Trap Design and Deployment:

  • White triangular sticky traps were used for the experiment.

  • Traps were set up in a pine forest in Yunnan Province, China, an area with a known population of D. houi.

  • Traps were hung on pine branches at a height of 1.5 to 2.0 meters.

  • A randomized complete block design was used, with each block containing one of each of the nine treatments.

  • Traps within a block were spaced 50 meters apart, and blocks were separated by 100 meters.

  • The experiment was replicated four times.

3. Data Collection and Analysis:

  • The number of male D. houi moths captured in each trap was recorded daily for the duration of the flight season.

  • Lures were replaced weekly.

  • The capture data was transformed using √(x+0.5) and analyzed using analysis of variance (ANOVA) followed by Tukey's honestly significant difference (HSD) test to compare the means.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for evaluating the efficacy of different pheromone lures.

Experimental_Workflow cluster_prep Preparation Phase cluster_field Field Experiment Phase cluster_analysis Data Analysis Phase Pheromone_Synthesis Pheromone Synthesis & Purification Lure_Formulation Lure Formulation (Blending) Pheromone_Synthesis->Lure_Formulation Trap_Preparation Trap & Lure Preparation Lure_Formulation->Trap_Preparation Trap_Deployment Randomized Trap Deployment Trap_Preparation->Trap_Deployment Site_Selection Experimental Site Selection Site_Selection->Trap_Deployment Data_Collection Daily Trap Monitoring & Data Collection Trap_Deployment->Data_Collection Data_Transformation Data Transformation (e.g., sqrt(x+0.5)) Data_Collection->Data_Transformation Statistical_Analysis Statistical Analysis (ANOVA, Tukey's HSD) Data_Transformation->Statistical_Analysis Efficacy_Comparison Efficacy Comparison & Conclusion Statistical_Analysis->Efficacy_Comparison

Caption: Workflow for Pheromone Lure Efficacy Trials.

References

Verifying the Stereochemistry of Natural 5E,7Z-Dodecadienal: A Guide to Geometric Isomer Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A critical point of clarification: Natural (5E,7Z)-dodecadienal is an achiral molecule and, therefore, does not possess an absolute configuration (R/S) that would require verification. Chirality in a molecule typically arises from a carbon atom bonded to four different substituents, known as a chiral center. An analysis of the structure of 5E,7Z-dodecadienal reveals no such chiral centers. The stereochemistry of this pheromone is defined by the geometric arrangement of substituents around its two double bonds, leading to E/Z isomerism.

This guide, therefore, focuses on the verification of the E,Z-geometric configuration of dodecadienal, a crucial aspect for its biological activity as a sex pheromone of the western tent caterpillar, Malacosoma californicum. We will compare the analytical techniques used to confirm the specific (5E,7Z) isomer against other possible geometric isomers.

Comparative Analysis of Analytical Techniques for Geometric Isomer Determination

The definitive identification of the (5E,7Z) isomer of dodecadienal relies on a combination of spectroscopic and chromatographic methods, often benchmarked against synthetically prepared standards of known configurations.

Analytical TechniquePrincipleInformation ProvidedResolution of Isomers
Gas Chromatography (GC) Separation based on boiling point and affinity for a stationary phase.Retention time, which differs for various geometric isomers.High resolution can be achieved with appropriate columns, allowing for the separation of ZZ, ZE, EZ, and EE isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei, providing detailed structural information.Coupling constants (J-values) of olefinic protons are diagnostic for E and Z configurations. Chemical shifts of carbons adjacent to the double bonds also differ.Provides unambiguous determination of the E/Z configuration of isolated isomers.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Fragmentation patterns can provide clues to the double bond positions but are generally not sufficient to distinguish between E/Z isomers on their own.Typically used in conjunction with GC (GC-MS) for separation prior to analysis.
Synthesis of Stereoisomers Chemical synthesis of all possible geometric isomers (EE, EZ, ZE, ZZ).Provides authentic reference standards for comparison with the natural product.Essential for the definitive assignment of the configuration of the natural pheromone by comparing analytical data.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification

Objective: To separate the geometric isomers of dodecadienal and identify the natural pheromone by comparing its retention time and mass spectrum with synthetic standards.

Methodology:

  • Sample Preparation: A hexane extract of the pheromone gland of female Malacosoma californicum is prepared. Synthetic standards of (5E,7Z), (5Z,7E), (5Z,7Z), and (5E,7E)-dodecadienal are diluted in hexane.

  • GC Separation:

    • Column: A non-polar capillary column (e.g., DB-5ms) or a more polar column (e.g., DB-23) for better separation of isomers.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 230 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

  • Data Analysis: The retention times of the peaks in the natural extract are compared with those of the synthetic standards. The mass spectrum of the peak corresponding to the natural pheromone is compared with the spectra of the standards to confirm its identity.

¹H-NMR Spectroscopy for Configuration Determination

Objective: To determine the E/Z configuration of the double bonds in dodecadienal isomers using proton NMR.

Methodology:

  • Sample Preparation: Purified samples of each synthetic dodecadienal isomer are dissolved in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: ¹H-NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: The olefinic region of the spectrum (typically δ 5.0-6.5 ppm) is analyzed.

    • For a Z (cis) double bond, the coupling constant (J) between the vinyl protons is typically in the range of 7-12 Hz .

    • For an E (trans) double bond, the coupling constant (J) is larger, typically in the range of 12-18 Hz .

    • The specific coupling patterns and chemical shifts for the protons on the C5-C6 and C7-C8 double bonds allow for the unambiguous assignment of the (5E,7Z) configuration.

Workflow for Verification of Geometric Isomerism

Verification_Workflow cluster_extraction Pheromone Extraction cluster_synthesis Reference Synthesis cluster_analysis Comparative Analysis cluster_conclusion Conclusion Natural_Pheromone Natural Pheromone Extract GC_MS GC-MS Analysis Natural_Pheromone->GC_MS Synthetic_Isomers Synthesis of (5E,7Z), (5Z,7E), (5Z,7Z), (5E,7E) Isomers Synthetic_Isomers->GC_MS Retention Time Standards NMR NMR Spectroscopy Synthetic_Isomers->NMR Structural Confirmation Confirmation Confirmation of (5E,7Z) Configuration GC_MS->Confirmation Matching Retention Time and Mass Spectrum NMR->Confirmation Definitive Stereochemical Assignment

Caption: Workflow for the verification of the geometric configuration of natural this compound.

Safety Operating Guide

Proper Disposal of 5E,7Z-Dodecadienal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the safe and compliant disposal of 5E,7Z-Dodecadienal, a volatile unsaturated aldehyde used as a female sex pheromone in entomological research. Due to the lack of a specific, detailed Safety Data Sheet (SDS) for this compound, a conservative approach based on general principles for aldehyde and hazardous chemical waste disposal is required.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Given the properties of similar unsaturated aldehydes, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.

Disposal Protocol: A Step-by-Step Approach

The primary method for the disposal of this compound is through your institution's hazardous waste management program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), in a designated and compatible waste container.

    • The container must be made of a material resistant to aldehydes, such as glass or a suitable plastic.

    • Ensure the container is in good condition and has a secure, tight-fitting lid to prevent the escape of volatile organic compounds (VOCs).

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • Identify the contents, including the full chemical name: "(5E,7Z)-5,7-Dodecadienal" and its CAS number (75539-65-0).

    • List all other components of the waste mixture and their approximate percentages.

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

    • This area should be in a well-ventilated location, such as a fume hood or a ventilated cabinet, away from heat, sparks, and open flames.

    • Segregate the aldehyde waste from incompatible materials, particularly strong oxidizing agents, strong bases, and reducing agents, to prevent dangerous reactions.

  • Disposal Request:

    • Once the waste container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal.

    • Follow all institutional procedures for hazardous waste manifest and pickup.

Deactivation of Aldehyde Waste

While some aldehydes can be chemically deactivated to non-hazardous substances, this process is highly specific and requires a validated protocol for the particular aldehyde.[1] For unsaturated aldehydes like this compound, there is no readily available, validated deactivation procedure. Attempting to neutralize this compound without a specific protocol is not recommended as it could lead to incomplete reactions or the creation of other hazardous byproducts. Always consult with your EHS department before attempting any chemical deactivation of hazardous waste.

Quantitative Data Summary

The following table summarizes key chemical and physical properties relevant to the safe handling and disposal of this compound and a similar compound, trans,trans-2,4-Decadienal. This data underscores the need for careful handling to minimize environmental release.

Property(5E,7Z)-5,7-Dodecadienaltrans,trans-2,4-Decadienal
CAS Number 75539-65-025152-84-5
Molecular Formula C₁₂H₂₀OC₁₀H₁₆O
Physical State Not specified (likely liquid)Liquid
Hazards Not fully characterizedCombustible liquid, Causes skin irritation, Causes serious eye irritation[2]
Disposal Consideration Dispose of as hazardous wasteDispose of contents/container to an approved waste disposal plant[2]

Logical Workflow for Disposal

The decision-making process for the proper disposal of this compound should follow a clear, logical path to ensure safety and compliance.

DisposalWorkflow start Start: Waste Generation (this compound) collect Collect in a Compatible, Labeled Container start->collect spill Accidental Spill? start->spill store Store in a Designated Satellite Accumulation Area collect->store drain Drain Disposal? collect->drain trash Trash Disposal? collect->trash contact_ehs Contact EHS for Hazardous Waste Pickup store->contact_ehs spill->collect No cleanup Follow Spill Cleanup Procedure (Absorb & Collect) spill->cleanup Yes cleanup->collect drain->store No prohibited PROHIBITED drain->prohibited Yes trash->store No trash->prohibited Yes

Disposal decision workflow for this compound.

By adhering to these procedures, you can ensure the safe and environmentally responsible disposal of this compound, protecting yourself, your colleagues, and the environment. Always prioritize safety and consult your institution's EHS department with any questions or concerns.

References

Safeguarding Your Research: A Guide to Handling 5E,7Z-Dodecadienal

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in diagnostic procedures.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5E,7Z-Dodecadienal. Due to the limited availability of specific safety data for this compound, the following recommendations are adapted from the safety data sheet for a structurally similar compound, 2,4-Decadienal. It is imperative to handle this compound with caution in a well-ventilated laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive approach to personal safety involves the use of appropriate protective equipment. The following table summarizes the recommended PPE for handling this compound.

Body PartPPE RecommendationSpecifications
Eyes/Face Safety glasses with side-shields or gogglesConforming to OSHA's 29 CFR 1910.133 or European Standard EN166.
Skin Chemical-resistant gloves and protective clothingWear appropriate gloves and clothing to prevent skin exposure.
Respiratory Use in a well-ventilated area. Respirator may be needed for large spills or in confined spaces.Follow institutional respiratory protection program guidelines.
General Lab coat, closed-toe shoesStandard laboratory practice.

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

1. Preparation:

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Don all required personal protective equipment as outlined in the table above.

2. Handling:

  • Wash hands, face, and any exposed skin thoroughly after handling the compound.

  • Avoid contact with skin and eyes. In case of contact, follow the first-aid measures outlined below.

  • Keep the compound away from heat, sparks, open flames, and hot surfaces. No smoking in the handling area.

3. Storage:

  • Store in a cool, well-ventilated place.

  • Keep the container tightly closed and refrigerated.

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.

4. First-Aid Measures:

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.

  • If Swallowed: Clean the mouth with water and seek medical attention.

Disposal Plan: Waste Management

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste material in a suitable, closed, and properly labeled container for disposal.

2. Spill Management:

  • For spills, absorb the material with an inert absorbent material such as sand, silica gel, acid binder, universal binder, or sawdust.

  • Collect the absorbed material into a closed container for disposal.

  • Remove all sources of ignition from the spill area.

3. Disposal:

  • Dispose of the contents and the container at an approved waste disposal plant.

  • Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.

Workflow for Safe Handling and Disposal

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.